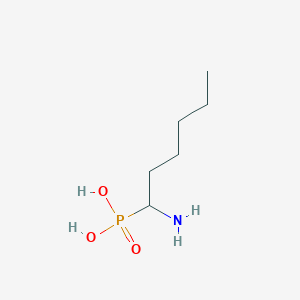

1-氨基己基膦酸

描述

1-Aminohexylphosphonic Acid is a phosphonic acid derivative. It is a weak organic acid with a phosphonic acid group . It can be used as a capping agent and a surfactant . This compound specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .Molecular Structure Analysis

The molecular structure of 1-aminohexylphosphonic Acid can undergo changes through primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Some of these compounds undergo Hofmann elimination and substitution reactions in the presence of a base .科学研究应用

Complexation Studies and Organic Synthesis

氨基羟基二膦酸是一类化合物,1-氨基己基膦酸属于这一类,通过其氨基(Leroux et al., 1991)在复合研究和生物衍生物的有机合成中显示出潜力。

Antimicrobial and Plant Growth Inhibiting Properties

1-氨基烷基膦酸,包括1-氨基己基膦酸,被合成为蛋白质氨基酸的同分异构体,并显示出潜在的抗菌和抑制植物生长的性质(Baylis et al., 1985)。

Enzyme Inhibition

这些酸表现出潜力作为各种生物过程中酶的抑制剂,在农药化学和医学中找到应用(Mucha et al., 2011)。

CO2 Capture Efficiency

含氨基酸衍生物的离子液体,包括从1-氨基己基膦酸衍生的物质,显著提高CO2的捕获效率(Gurkan et al., 2010)。

Synthesis of Amino Acid Metabolism Inhibitors

Ptc氨基烷基膦酸方法能够在mmol-mol比例上合成多种具有分析纯度的1-氨基烷基膦酸,对氨基酸代谢抑制剂很有用(Kudzin et al., 2011)。

Synthesis of Homoserine Analogs

一种简单高效的方法允许合成1-氨基-3-羟基丙基膦酸和磷酸,同富马氨酸的类似物(Alferov et al., 2001)。

Optically Active Acids Synthesis

从手性碳酸酯和尿素衍生物合成手性活性的1-氨基烷基膦酸已经被证明,根据手性来源导致(R)-(+)-或(S)-()-构型(Oshikawa & Yamashita, 1989)。

Antibacterial, Analgesic, and Antifungal Properties

这些酸表现出多样的生物活性,包括抗菌、镇痛和抗真菌性质,取决于它们的绝对构型(Dhawan & Redmore, 1987)。

Synthesis of Bisphosphonic Acids

一锅法有效合成1-羟基-1,1-双(膦酸),如阿伦膦酸和N-甲基帕米膦酸,无需额外的保护/脱保护胺基的步骤(Egorov et al., 2011)。

Antifungal Activity in Agriculture

氨基芳基甲基膦酸和膦酸在200 ppm时显示出抗真菌活性,具有在农业和温室中应用的潜力(Maier & Diel, 1991)。

安全和危害

属性

IUPAC Name |

1-aminohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTWOKJHVPSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370060 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-aminohexylphosphonic Acid | |

CAS RN |

109638-78-0 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)